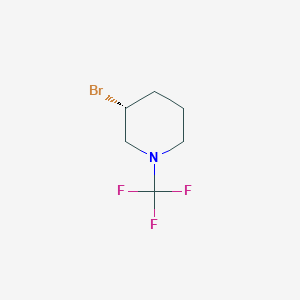
(R)-3-bromo-1-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-bromo-1-(trifluoromethyl)piperidine is a chiral piperidine derivative that contains both bromine and trifluoromethyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)piperidine typically involves the introduction of bromine and trifluoromethyl groups into the piperidine ring. One common method is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysts. This method allows for the generation of multiple stereogenic centers in one operation .
Industrial Production Methods
Industrial production methods for ®-3-bromo-1-(trifluoromethyl)piperidine often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-bromo-1-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce brominated piperidine oxides .
Wissenschaftliche Forschungsanwendungen
®-3-bromo-1-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various physiological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-bromo-1-(trifluoromethyl)pyrrolidine: Another chiral compound with similar functional groups but a different ring structure.
®-3-bromo-1-(trifluoromethyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
®-3-bromo-1-(trifluoromethyl)pyridine: Features a pyridine ring, offering different electronic properties
Uniqueness
®-3-bromo-1-(trifluoromethyl)piperidine is unique due to its combination of a piperidine ring with both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H9BrF3N |
|---|---|
Molekulargewicht |
232.04 g/mol |
IUPAC-Name |
(3R)-3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
DCWTUCXSIUESOH-RXMQYKEDSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(F)(F)F)Br |
Kanonische SMILES |
C1CC(CN(C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















